molecular formula C12H18N2 B041602 4-Amino-1-benzylpiperidine CAS No. 50541-93-0

4-Amino-1-benzylpiperidine

Cat. No.: B041602
CAS No.: 50541-93-0
M. Wt: 190.28 g/mol
InChI Key: YUBDLZGUSSWQSS-UHFFFAOYSA-N
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Description

4-Amino-1-benzylpiperidine is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol . It is also known by its systematic name, 1-(Phenylmethyl)-4-piperidinamine . This compound is characterized by a piperidine ring substituted with an amino group at the fourth position and a benzyl group at the first position. It is used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

This chemical is considered hazardous and may cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Future Directions

Piperidines, including 4-Amino-1-benzylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-1-benzylpiperidine can be synthesized through several methods. One common synthetic route involves the reaction of 4-piperidone hydrochloride with potassium carbonate in N,N-dimethylformamide (DMF) at room temperature, followed by the addition of benzyl bromide and heating the mixture to 65°C for 14 hours . This method combines the removal of the metalation group, dehydroxylation, and pyridine reduction in one step .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-benzylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in DMF at elevated temperatures.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-substituted piperidines.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups (amino and benzyl) on the piperidine ring, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in synthetic chemistry and pharmacological research.

Properties

IUPAC Name

1-benzylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBDLZGUSSWQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198578
Record name 1-Benzyl-4-piperidylamine
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

50541-93-0
Record name 4-Amino-1-benzylpiperidine
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Record name 1-Benzyl-4-piperidylamine
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Record name 4-Amino-1-benzylpiperidine
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Record name 1-Benzyl-4-piperidylamine
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Record name 1-benzyl-4-piperidylamine
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Record name 1-BENZYL-4-PIPERIDYLAMINE
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Synthesis routes and methods I

Procedure details

A mixture of 83 parts of 3-methoxy-1-(phenylmethyl)-4-piperidinone, oxime and 400 parts of methanol saturated with ammonia was hydrogenated at normal pressure and at 50° C. with 6 parts of Raney-nickel catalyst. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated, yielding 78 parts (100%) of (cis+trans)-3-methoxy-1-(phenylmethyl-4-piperidinamine as a residue (intermediate 71).
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Synthesis routes and methods II

Procedure details

To a solution of hydroxylamine hydrochloride (3.67 g, 52.8 mmol) in water (10 mL) and ethyl alcohol (80 mL) was added 1-benzyl piperidone (10.0 g, 52.8 mmol) at room temperature. The reaction mixture was heated to reflux for 4 h and then stirred at room temperature overnight. The resulting white solid was filtered, washed with ether and dried (8.4 g, 80%). It was added in small portions to a suspension of lithium aluminum hydride (2.3 g, 60.0 mmol) in diethyl ether (150 mL) at room temperature and the suspension was heated to reflux for 8 h. The reaction mixture was cooled to 0° C. and quenched with successive addition of water (3 mL), 3 N NaOH (3 mL) and water (9 mL). The white suspension was filtered and the filtrate was dried over MgSO4. The solvent was removed in vacuo after filtration. 4-Amino-1-benzyl-piperidine was obtained as a colorless oil (6.0 g). It was used in the next step without purification.
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3.67 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 4-Amino-1-benzylpiperidine relate to its activity as a sigma receptor ligand?

A: Research suggests that the benzyl group in this compound plays a crucial role in its binding affinity for sigma receptors. [] Specifically, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, a derivative of this compound, demonstrated high affinity (Ki = 3.4 nM) for sigma receptors in guinea pig brain membranes. [] This affinity is attributed to the compound's structure, particularly the presence of the benzyl group. [] Further studies with haloperidol in rats confirmed the selectivity of this compound for haloperidol-sensitive sigma sites in the brain. []

Q2: Can modifications to the piperidine ring in this compound impact its inhibitory activity against dipeptidyl peptidase IV (DPP-IV)?

A: Yes, modifications to the piperidine ring can significantly influence the inhibitory activity against DPP-IV. A study investigating novel DPP-IV inhibitors found that replacing the piperidine ring in a 4-benzylpiperidine derivative with a pyrrolidine ring, while retaining the 2-benzyl substitution, resulted in a significant increase in inhibitory potency. [] The pyrrolidine derivative exhibited an IC50 of 0.3 ± 0.03 µM, compared to 1.6 ± 0.04 µM for the piperidine analog. [] This suggests that reducing the ring size while maintaining the benzyl substituent at a specific position enhances interaction with the DPP-IV active site. []

Q3: What spectroscopic techniques have been employed to characterize this compound?

A: Researchers have utilized Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to characterize the structural features of this compound. [] These techniques provide insights into the vibrational modes of the molecule, offering information about its functional groups and bonding characteristics. []

Q4: Are there efficient synthetic routes for producing this compound and its derivatives on a larger scale?

A: Yes, improved synthetic pathways have been developed for the scalable production of this compound derivatives. Notably, a new route for synthesizing butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate (AU-224) utilizes commercially available this compound as a starting material. [] This method efficiently produces the key intermediate, butyl 4-amino-1-piperidineacetate, in a four-step process with high yield. [] The final compound, AU-224, is then synthesized through a condensation reaction with commercially available 4-amino-5-choloro-2-methoxybenzoic acid, achieving an 84% yield. [] This optimized route proves suitable for large-scale production of AU-224. []

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